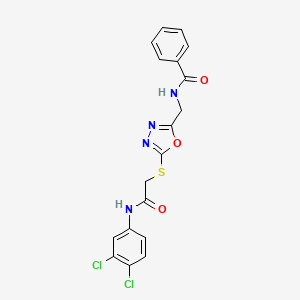

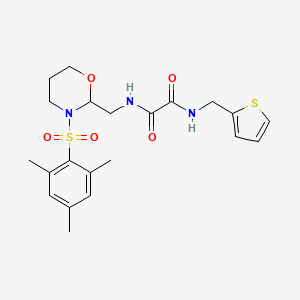

![molecular formula C17H17ClN2O B3012428 2-[(4-氯苯氧基)甲基]-1-丙基苯并咪唑 CAS No. 370853-93-3](/img/structure/B3012428.png)

2-[(4-氯苯氧基)甲基]-1-丙基苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[(4-Chlorophenoxy)methyl]-1-propylbenzimidazole" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The presence of a chlorophenoxy moiety and a propyl group in the structure of this compound suggests potential for unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves starting with a precursor molecule and performing a series of chemical reactions to introduce various functional groups. For instance, a study described the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which was used as a starting compound . The synthesis involved the formation of thiosemicarbazides, oxadiazole-thiones, and triazole-thiones, followed by aminomethylation to produce Mannich bases. These reactions were characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various analytical techniques. For example, the molecular structure, vibrational wavenumbers, and geometrical parameters of a similar compound, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, were determined using single-crystal X-ray diffraction and computed using Hartree-Fock (HF) and density functional theory (DFT) methods . The stability and charge delocalization within the molecule were analyzed using natural bond orbital (NBO) analysis, and the charge transfer within the molecule was determined by HOMO and LUMO analysis .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, which can be influenced by the substituents on the benzimidazole ring. For instance, the oxidation of 1-methylbenzimidazole (MBI) derivatives with m-chloroperoxybenzoic acid led to the formation of hydroxylated and oxo-MBIs, depending on the pKa of the starting MBI . The structures of the products were identified, providing insight into the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be significantly affected by their molecular structure. Restricted rotation around the methylene bridge in certain benzimidazole derivatives has been evidenced by NMR, X-ray, and DFT studies . The presence of substituents on the phenyl group connected to the triazole ring can prevent free rotation, which is an important consideration in the design of molecules with desired physical properties . The importance of low-energy rotational conformers was also highlighted, as they can influence the biological activity and interactions of these compounds .

科学研究应用

农业应用

Campos 等人 (2015) 的研究详细阐述了聚合和固体脂质纳米颗粒在农业中缓释苯达松和戊唑醇(与苯并咪唑衍生物化学相关的物质)中的应用。这些纳米颗粒提供了诸如改性释放曲线、降低环境和人体毒性以及提高植物真菌病害治疗和预防效率等优点 (Campos 等人,2015)。

抗氧化剂和抗菌剂评估

周等人 (2013) 合成了并评估了一系列 2-芳基苯并咪唑衍生物作为抗氧化剂和抗菌剂的潜力。值得注意的是,在苯并咪唑环的 5 位具有羟基的化合物显示出与标准抗氧化剂相当或更优的抗氧化活性。此外,这些化合物在非细胞毒性浓度下对金黄色葡萄球菌表现出中等到良好的抑制活性 (Zhou 等人,2013)。

铁电性和反铁电性

Horiuchi 等人 (2012) 证明了苯并咪唑中高于室温的铁电性和反铁电性,突出了它们在无铅无稀有金属铁电器件中的潜力。这项研究展示了这些化合物通过质子互变异构的电可切换性,为材料科学研究提供了一条新途径 (Horiuchi 等人,2012)。

受限旋转研究

Karayel 等人 (2019) 专注于某些苯并咪唑衍生物中亚甲基桥周围的受限旋转,揭示了对其结构行为和对其生化活性的潜在影响的见解 (Karayel 等人,2019)。

合成和生物活性

Taha 等人 (2014) 报告了新型 4-甲基苯并咪唑衍生物的合成及其抗糖化和抗氧化活性的评估。一些衍生物显示出优异的活性,超过标准药物,并且被发现对 THP-1 细胞无毒,表明它们具有治疗应用的潜力 (Taha 等人,2014)。

脂肪酶和 α-葡萄糖苷酶抑制

Bekircan 等人 (2015) 合成了源自 2-[3-(4-氯苯基)-5-(4-甲氧基苄基)-4H-1,2,4-三唑-4-基]乙酰肼的化合物,并研究了它们的脂肪酶和 α-葡萄糖苷酶抑制,展示了它们在治疗应用中的潜力 (Bekircan 等人,2015)。

作用机制

Target of Action

The primary targets of 2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole are cancer cell lines such as A549, A498, HeLa, A375, and HepG2 . These cell lines are often used in research as models for studying the effects of potential anticancer compounds .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . This is achieved through the disruption of normal cellular processes, leading to the death of the cancer cells . The exact molecular interactions between the compound and its targets are still under investigation.

Biochemical Pathways

It is known that benzimidazole derivatives can interfere with a variety of cellular processes, including dna replication, rna transcription, protein synthesis, and cell division . This can lead to the disruption of cancer cell growth and proliferation .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability

Result of Action

The compound exhibits potent antiproliferative activity against various cancer cell lines . It has been found to be less toxic to normal human cells than the positive control compound methotrexate . Additionally, some derivatives of the compound have shown significant activity against Candida, a type of fungus .

属性

IUPAC Name |

2-[(4-chlorophenoxy)methyl]-1-propylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c1-2-11-20-16-6-4-3-5-15(16)19-17(20)12-21-14-9-7-13(18)8-10-14/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDSMPXOUBPOGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

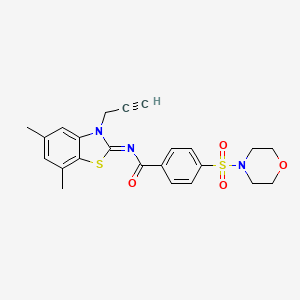

![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)

![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)

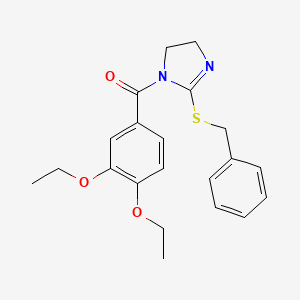

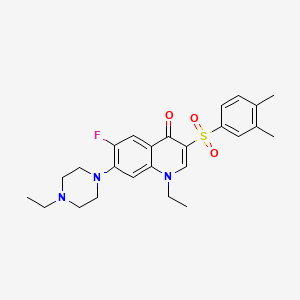

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)

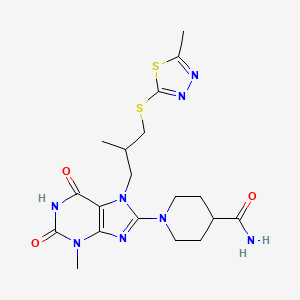

![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)

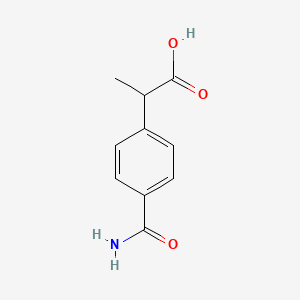

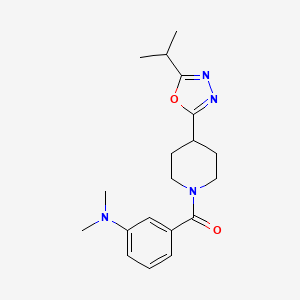

![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)